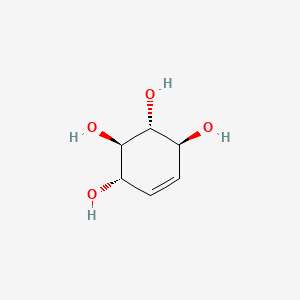
(+)-Conduritol B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Conduritol B is a naturally occurring cyclitol, a type of carbohydrate that contains a cyclohexane ring with hydroxyl groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Conduritol B typically involves the use of D-glucose as a starting material. The process includes several steps such as oxidation, reduction, and cyclization. One common method involves the oxidation of D-glucose to D-gluconic acid, followed by reduction to D-glucitol. The cyclization of D-glucitol then leads to the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of biocatalysts and optimized reaction conditions can enhance the yield and efficiency of the production process. Advanced techniques such as continuous flow chemistry and automated synthesis may also be employed to streamline the production.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-Conduritol B undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Wissenschaftliche Forschungsanwendungen
(+)-Conduritol B has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It serves as a tool for studying enzyme mechanisms and as a substrate for glycosidase enzymes.
Medicine: Research has explored its potential as an inhibitor of glycosidases, which are enzymes involved in various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of (+)-Conduritol B involves its interaction with specific molecular targets, such as enzymes. It can act as an inhibitor of glycosidases by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can affect various biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Conduritol A: Another stereoisomer with different spatial arrangement of hydroxyl groups.
Conduritol C: Known for its distinct biological activities compared to (+)-Conduritol B.
Conduritol D: Also a stereoisomer with unique properties and applications.
Uniqueness
This compound is unique due to its specific stereochemistry, which influences its reactivity and interactions with biological molecules. Its ability to inhibit glycosidases sets it apart from other stereoisomers and makes it valuable in medicinal chemistry and drug development.
Eigenschaften
CAS-Nummer |
138258-55-6 |
|---|---|
Molekularformel |
C6H10O4 |
Molekulargewicht |
146.14 g/mol |
IUPAC-Name |
(1S,2R,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol |
InChI |
InChI=1S/C6H10O4/c7-3-1-2-4(8)6(10)5(3)9/h1-10H/t3-,4-,5+,6+/m0/s1 |
InChI-Schlüssel |
LRUBQXAKGXQBHA-UNTFVMJOSA-N |
Isomerische SMILES |
C1=C[C@@H]([C@H]([C@@H]([C@H]1O)O)O)O |
Kanonische SMILES |
C1=CC(C(C(C1O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


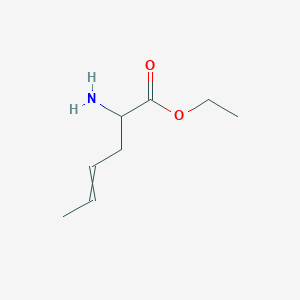
![11-(1,3-Dihydroisoindol-2-ylmethyl)-2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1(12),2,5(13),6,8,10-hexaen-4-one](/img/structure/B12355598.png)
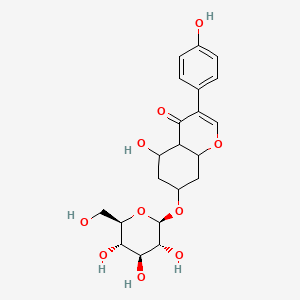
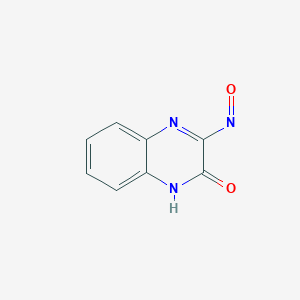
![[(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B12355621.png)
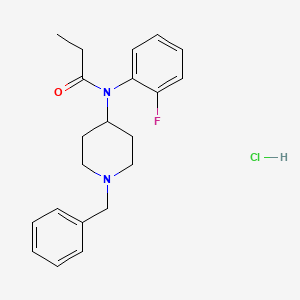
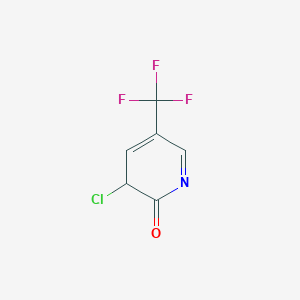
![Rac-(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid](/img/structure/B12355633.png)
![N-[4-[chloro(difluoro)methoxy]phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-pyrazolidin-3-ylpyridine-3-carboxamide](/img/structure/B12355637.png)

![2-amino-9-[(1R,6R,8R,9R,10S,15R,17R,18R)-8-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-2,3,4,5-tetrahydro-1H-purin-6-one](/img/structure/B12355646.png)
![2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4aH-pteridin-4-one](/img/structure/B12355648.png)
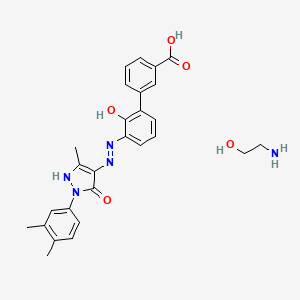
![(E)-but-2-enedioic acid;6-N-[1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-2-N-pyrazin-2-ylpyridine-2,6-diamine](/img/structure/B12355662.png)
